molecular formula C26H23N5O2S B11381641 3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11381641
M. Wt: 469.6 g/mol
InChI Key: ZYOCSQNSUNSQPP-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an oxadiazole ring, a triazole ring, and various aromatic groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole and triazole rings. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethoxyphenyl and methylphenyl groups through substitution reactions.

    Sulfur Incorporation: Incorporation of the sulfanyl group using thiol reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of aromatic nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution on aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Material Science: Utilization in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of oxadiazole and triazole rings, along with the presence of multiple aromatic groups

Properties

Molecular Formula

C26H23N5O2S

Molecular Weight

469.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[[4-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O2S/c1-3-32-22-14-12-19(13-15-22)24-27-23(33-30-24)17-34-26-29-28-25(20-9-5-4-6-10-20)31(26)21-11-7-8-18(2)16-21/h4-16H,3,17H2,1-2H3

InChI Key

ZYOCSQNSUNSQPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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